molecular formula C29H41ClFN5O B584387 4-Chloro Maraviroc CAS No. 1391048-05-7

4-Chloro Maraviroc

Cat. No.: B584387
CAS No.: 1391048-05-7
M. Wt: 530.129
InChI Key: NMLZEJRCFABHBR-XIXIKTKPSA-N
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Description

Significance of Chemokine Receptors as Molecular Targets

Chemokine receptors are a critical subfamily of G protein-coupled receptors (GPCRs) that play a pivotal role in the immune system. ijpsonline.comresearchgate.net Their primary function is to direct the migration of cells, a process known as chemotaxis, in response to small signaling proteins called chemokines. researchgate.net This process is fundamental to immune surveillance, inflammatory responses, and tissue repair. ijpsonline.comresearchgate.net

The dysregulation of chemokine receptor signaling is implicated in a wide array of pathologies, including infectious diseases, autoimmune disorders, neurodegenerative conditions, and cancer. ijpsonline.comresearchgate.net A landmark discovery in the 1990s identified CCR5 and CXCR4 as essential co-receptors for the entry of human immunodeficiency virus (HIV) into host cells. ijpsonline.com This finding established chemokine receptors, particularly CCR5, as prime therapeutic targets for the development of novel antiviral agents. ijpsonline.com Despite their importance, the development of drugs targeting these receptors has proven challenging, often due to issues with clinical efficacy and toxicity. researchgate.net

Overview of Allosteric Modulation in Receptor Systems

Allosteric modulators are molecules that bind to a receptor at a site topographically distinct from the orthosteric site, which is the binding site for the endogenous ligand. arabjchem.orgacs.org Unlike orthosteric ligands that directly compete with the natural agonist, allosteric modulators influence the receptor's function by inducing a conformational change. This modulation can be negative (Negative Allosteric Modulator, NAM), positive (Positive Allosteric Modulator, PAM), or neutral, altering the receptor's affinity for the orthosteric ligand or its signaling efficacy. arabjchem.org

This mechanism offers several potential advantages in drug design. Allosteric antagonists, for instance, act in a non-competitive manner, which can make them highly effective even when high concentrations of the natural chemokine are present. researchgate.net Maraviroc (B1676071) itself is a negative allosteric modulator of the CCR5 receptor. biocrick.com It binds within a transmembrane pocket of CCR5, stabilizing a conformation of the receptor that is unable to bind the HIV envelope protein gp120, thereby preventing viral entry. biocrick.comchemicea.com Recent research has also highlighted the existence of intracellular allosteric binding sites on chemokine receptors, presenting novel opportunities for drug discovery. chemsrc.com

Historical Context of Maraviroc Discovery and its Chemical Class in Research

The development of Maraviroc was directly inspired by the observation that individuals with a natural 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV infection. scirp.orgnih.gov This provided a powerful genetic validation for CCR5 as an antiviral drug target. In response, Pfizer Global Research and Development initiated a high-throughput screening campaign to identify small-molecule CCR5 ligands. chemicea.comacs.org

This effort identified an imidazopyridine compound, UK-107,543, as a promising lead. chemicea.com An extensive medicinal chemistry program followed, involving the synthesis and characterization of nearly 1,000 analogues to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net This work culminated in the discovery of Maraviroc (UK-427,857), the first-in-class CCR5 antagonist approved by the FDA for the treatment of HIV. chemicea.comresearchgate.net Chemically, Maraviroc is classified within several groups, including tropane (B1204802) alkaloids, cyclohexanes, and triazoles. scirp.orgnih.gov Its structure features four key pharmacophore elements common to many CCR5 antagonists: a tertiary amine (the tropane ring system), two hydrophobic groups, and a heteroaryl group. researchgate.net

Rationale for Investigating 4-Chloro Maraviroc as a Structural Analogue

In medicinal chemistry, the synthesis of structural analogues of a lead compound is a cornerstone of drug discovery and optimization. This process, known as Structure-Activity Relationship (SAR) studies, involves making systematic modifications to the molecule's chemical structure to understand how these changes affect its biological activity, selectivity, and pharmacokinetic properties. The investigation of this compound, a compound in which one of the fluorine atoms of Maraviroc is replaced by a chlorine atom, is rooted in this principle. Based on its molecular formula (C29H41ClFN5O), this substitution likely occurs on the 4,4-difluorocyclohexane ring. chemsrc.com

The introduction of halogen atoms is a common strategy to modulate a drug candidate's properties. ijpsonline.com Changing a fluorine to a chlorine atom can alter a molecule's:

Lipophilicity: Affecting how the compound distributes in the body and crosses cell membranes. Halogenation often increases lipophilicity, which can influence absorption and protein binding. ijpsonline.com

Electronic Profile: Modifying the electron density of the molecule, which can impact binding interactions with the target receptor.

Metabolic Stability: The C-Cl bond is generally less stable than the C-F bond, which could alter the rate and pathways of metabolism by enzymes like the cytochrome P450 system.

Binding Interactions: The larger size of chlorine compared to fluorine can create different steric interactions within the receptor's binding pocket, potentially enhancing or decreasing affinity.

The synthesis of chlorinated analogues has been explored for other series of CCR5 antagonists. For example, researchers have introduced chlorine atoms to the phenyl rings of piperazine-based antagonists to probe SAR. Similarly, TAK-220, another CCR5 antagonist that reached clinical development, incorporates a 3-chloro-4-methylphenyl group. acs.org Therefore, the synthesis and biological evaluation of this compound would be a logical step to systematically explore the SAR of the cyclohexyl moiety of Maraviroc, with the goal of identifying new analogues with potentially improved therapeutic profiles. researchgate.net

Research Findings

While specific, peer-reviewed research data on this compound is not publicly available, the table below presents illustrative data from studies on Maraviroc and its analogues. This demonstrates the type of analysis used to evaluate such compounds. The data shows how modifications to the core structure, including the bicycloalkane moiety, impact antiviral activity.

CompoundStructural ModificationAntiviral Activity (IC90, µM)Reference
Maraviroc (1)Tropane ring (8-azabicyclo[3.2.1]octane)0.21
Analogue (2)Replacement of tropane with diazabicyclo[3.2.1]octane0.48
Analogue (3)Replacement of tropane with diazabicyclo[3.2.2]nonane1.57

This interactive table allows for sorting and filtering of the presented research data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-4-fluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZEJRCFABHBR-XIXIKTKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Receptor Pharmacology: in Vitro and Mechanistic Insights

Allosteric Binding Mechanism to CCR5 Receptor

4-Chloro Maraviroc (B1676071), a derivative of Maraviroc, is understood to function as an allosteric inhibitor of the C-C chemokine receptor type 5 (CCR5). hivclinic.camdpi.com This means it does not directly compete with the natural ligands of CCR5 at their primary binding site (the orthosteric site). mdpi.com Instead, it binds to a distinct, topographically separate site on the receptor. mdpi.comresearchgate.netnih.gov This binding event induces a conformational change in the receptor, which in turn prevents the binding and signaling of its natural ligands, such as the chemokine CCL3, and the HIV-1 envelope glycoprotein (B1211001) gp120. nih.govnih.gov

The allosteric nature of this interaction is supported by evidence showing that these small molecule inhibitors can have differential effects on the binding of various chemokines to CCR5. mdpi.comnih.gov For instance, the related allosteric inhibitor aplaviroc (B1665140) can block the binding of CCL3 while permitting the binding of CCL5. mdpi.com This selective modulation of ligand binding would not be possible with a direct competitive antagonist. mdpi.com

The binding site for Maraviroc, and by extension 4-Chloro Maraviroc, is a deep, hydrophobic cavity within the transmembrane (TM) domain of the CCR5 receptor. nih.govresearchgate.netnih.gov This pocket is formed by residues from multiple transmembrane helices, specifically TM1, TM2, TM3, TM5, TM6, and TM7. researchgate.netnih.govfrontiersin.org By occupying this allosteric pocket, the inhibitor stabilizes an inactive conformation of the receptor, effectively locking it in a state that is unable to bind its cognate ligands and participate in downstream signaling events. nih.govfrontiersin.org

Investigation of Binding Site Occupancy and Allosteric Modulation

Studies investigating the binding of Maraviroc to CCR5 have revealed that the inhibitor deeply penetrates the transmembrane cavity of the receptor. nih.govresearchgate.net This binding site is distinct from the primary interaction sites for the natural chemokine ligands and the HIV-1 gp120 glycoprotein, which are located on the extracellular loops of the receptor. nih.govnih.gov The transmembrane cavity remains accessible even when chemokines like CCL3 or gp120 are bound to the receptor, which helps to explain the observation that Maraviroc can enhance the dissociation of these pre-formed ligand-receptor complexes. nih.govnih.gov

The binding of Maraviroc to this allosteric site induces significant conformational rearrangements of the extracellular domains of CCR5, rather than simply sterically hindering the binding of larger protein ligands. nih.gov This induced conformational change alters the interaction surface between CCR5's extracellular loop 2 and the V3 loop of gp120, thereby preventing viral entry. nih.gov The concept of allosteric modulation is further supported by the fact that Maraviroc and other similar small molecules can differentially affect the binding of various chemokines and monoclonal antibodies to the receptor. nih.gov

Receptor occupancy studies have been conducted to correlate the extent of CCR5 binding with biological activity. These studies have shown that even at low concentrations, Maraviroc can achieve significant receptor occupancy. nih.gov At higher, therapeutically relevant concentrations, the receptor occupancy approaches saturation. nih.gov This high level of occupancy at the allosteric site is crucial for the compound's inhibitory effect.

Role of Key Residues in Ligand-Receptor Complex Formation (e.g., Glu283, Ile198, Trp86, Tyr108)

The formation and stability of the this compound-CCR5 complex are dictated by specific interactions with key amino acid residues within the allosteric binding pocket.

A crucial interaction occurs between the ligand and Glu283 (E283^7.39) , located in transmembrane helix 7. researchgate.netnih.govacs.org This residue forms a salt bridge with a likely protonated nitrogen atom on the tropane (B1204802) group of Maraviroc, anchoring the ligand within the binding pocket. nih.gov Mutation of this residue to alanine (B10760859) has been shown to abolish Maraviroc binding. researchgate.net This interaction is considered critical for the transition of the initial ligand-receptor complex to a more stable, long-lasting state. acs.org

Hydrophobic and aromatic interactions also play a significant role. Trp86 (W86^2.60) in TM2 and Tyr108 (Y108^3.32) in TM3 are key residues that engage in π-π stacking interactions with the aromatic rings of the ligand, contributing to the stability of the complex. acs.orgscirp.org Mutations of these residues to alanine have been shown to shorten the residence time of Maraviroc, indicating their importance in maintaining a stable binding. acs.org

Ile198 (I198^5.42) in TM5 is another critical residue. researchgate.netacs.org It establishes hydrophobic contacts with the ligand. acs.org Site-directed mutagenesis studies have confirmed that mutations at this position significantly affect the binding kinetics of Maraviroc. researchgate.netnih.govnih.gov

Other important residues that contribute to the binding interaction network include Tyr37, Phe109, Phe112, Gln194, Thr195, Trp248, Tyr251, Thr284, and Met287. researchgate.net The collective interactions with these residues within the hydrophobic cavity define the high-affinity binding of this compound and stabilize the inactive conformation of the CCR5 receptor.

Table 1: Key CCR5 Residues in Maraviroc Binding

Residue Location Role in Interaction
Glu283 TM7 Forms a crucial salt bridge, essential for stable binding. researchgate.netnih.govacs.org
Ile198 TM5 Involved in hydrophobic interactions; mutations affect binding kinetics. researchgate.netnih.govacs.orgnih.gov
Trp86 TM2 Participates in π-π stacking, contributing to binding stability. acs.orgscirp.org
Tyr108 TM3 Engages in π-π stacking interactions, important for long residence time. acs.orgscirp.org
Tyr251 TM6 Forms a hydrogen bond with the carboxamide nitrogen of Maraviroc. nih.gov

| Trp248 | TM6 | Involved in hydrophobic interactions; its conformation is indicative of the receptor's inactive state. nih.gov |

Receptor-Ligand Binding Kinetics and Residence Time Studies

The interaction between this compound and the CCR5 receptor is not a simple, single-step binding event. Instead, it is characterized by complex, multi-step kinetic mechanisms that lead to a prolonged duration of action. researchgate.netnih.govnih.gov

Multi-Step Kinetic Mechanisms of Interaction

Kinetic studies using radiolabeled Maraviroc have revealed that its binding to CCR5 is best described by a two-step kinetic model. researchgate.netnih.govnih.gov This model involves an initial, rapid binding event to form a preliminary receptor-ligand complex (RA). researchgate.netnih.govnih.gov This is followed by a slower, time-dependent transition or conformational rearrangement of this initial complex into a much more stable, final complex (R'A). researchgate.netnih.govnih.gov

This transition to the R'A state is associated with a significant increase in binding affinity, estimated to be at least 13-fold higher than the initial complex. researchgate.netnih.govnih.gov The dissociation rate from this highly stable R'A complex is extremely slow, with a measured k-2 value of approximately 1.2 x 10^-3 min^-1. researchgate.netnih.govnih.gov This slow dissociation contributes to the long residence time of the inhibitor on the receptor, which is a key factor in its sustained pharmacological effect. researchgate.netnih.govnih.gov The reorganization of the initial complex into the more stable form is thought to involve rearrangements within the binding site that are specific to each allosteric ligand. researchgate.netnih.gov

Influence of Residue Mutations on Binding Kinetics

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that influence the complex binding kinetics of Maraviroc. researchgate.netnih.govnih.gov These studies have created a "kinetic fingerprint" for the ligand, highlighting the residues that are critical for the multi-step binding mechanism and the establishment of the long-residence-time complex. researchgate.netnih.govnih.gov

Mutations of several key residues have been shown to significantly impact the time-dependent transition from the initial (RA) to the stable (R'A) complex. researchgate.netnih.govnih.gov These include:

F85L

W86A

Y108A

I198A

Y251A

The alteration of the binding kinetics by these mutations confirms that the allosteric binding of Maraviroc involves a dynamic rearrangement of the binding site. researchgate.netnih.govnih.gov The distinct effects of different mutations on the binding of various allosteric ligands like Maraviroc, aplaviroc, and vicriviroc (B613818) indicate that while these inhibitors may share a similar binding pocket, the specific molecular interactions and the resulting conformational changes they induce are unique to each compound. researchgate.net This provides a molecular basis for the observed differences in their pharmacological profiles and resistance patterns. natap.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Maraviroc
Aplaviroc
Vicriviroc
CCL3
CCL5
TAK-779
TAK-220
Candesartan
Olmesartan
CVX15
vMIP-II
Vercirnon
Cenicriviroc
UC781
ZM241385
PSC-RANTES
RO1752
RANTES
MIP-1α
MIP-1β
Dihydroxyphenylglycol
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
1,4-bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)butane-1,4- dione
NSC13165
REGN7663
Retinal
Enfuvirtide

Inhibition of Chemokine-Dependent CCR5 Signaling Pathways (In Vitro)

This compound functions as an allosteric antagonist of the CCR5 receptor, a member of the G protein-coupled receptor (GPCR) family. researchgate.netmdpi.com Its mechanism does not involve direct competition with chemokine ligands at the orthosteric binding site. Instead, it binds to a distinct pocket within the transmembrane helices of the receptor. researchgate.netacs.org This binding event induces a specific conformational change in the CCR5 receptor, which in turn prevents the receptor from interacting effectively with its natural chemokine ligands, such as RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), and MIP-1β (CCL4). chemsrc.comclinisciences.com By precluding agonist binding, this compound effectively blocks the initiation of the downstream signaling cascade that is characteristic of CCR5 activation. nih.gov

The canonical activation of a GPCR, such as CCR5, involves the receptor acting as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric G protein. nih.govaimspress.com Upon agonist binding, the receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein complex. nih.govfrontiersin.org This pivotal step leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer, with both components proceeding to activate various downstream effector pathways. nih.govnih.gov

As an antagonist, this compound stabilizes a receptor conformation that is inactive and unable to engage with G proteins. researchgate.net By preventing the initial agonist-induced conformational change necessary for receptor activation, it effectively inhibits the receptor's GEF activity. mdpi.comaimspress.com Consequently, the exchange of GDP for GTP at the G protein complex is blocked, halting the signal transduction at one of its earliest steps. This blockade prevents the generation of the active G protein subunits and abrogates all subsequent G protein-dependent signaling. frontiersin.org

A primary signaling pathway coupled to CCR5 activation is the mobilization of intracellular calcium. chemsrc.comclinisciences.com This process is initiated when an activated G protein (specifically of the Gq family) stimulates phospholipase C (PLC). nih.gov PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.org IP3 then diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca²⁺ ions into the cytosol. wikipedia.org

In vitro studies have definitively shown that this compound is a potent inhibitor of this chemokine-induced calcium flux. chemsrc.comnih.gov In cellular assays utilizing HEK-293 cells engineered to express human CCR5, the compound effectively blocked the increase in intracellular calcium that is normally triggered by the application of chemokines like RANTES, MIP-1α, and MIP-1β. chemsrc.comclinisciences.comnih.gov

Table 1: In Vitro Inhibition of Chemokine-Induced Calcium Redistribution by Maraviroc

Chemokine LigandCell TypeAssayIC₅₀ Range (nM)Reference
MIP-1α (CCL3)HEK-293Calcium Mobilization7 - 30 chemsrc.comclinisciences.com
MIP-1β (CCL4)HEK-293Calcium Mobilization7 - 30 chemsrc.comclinisciences.com
RANTES (CCL5)HEK-293Calcium Mobilization7 - 30 chemsrc.comclinisciences.com

Receptor Internalization and Desensitization Studies (In Vitro)

Receptor desensitization and internalization are critical physiological processes that prevent overstimulation of cells and modulate receptor signaling. aimspress.com For GPCRs like CCR5, prolonged exposure to an agonist typically results in phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). nih.govaimspress.com This phosphorylation event recruits β-arrestins, which uncouple the receptor from its G protein (desensitization) and target it for clathrin-mediated endocytosis (internalization). nih.gov

As a functional antagonist, this compound does not promote the conformational changes required for GRK phosphorylation and subsequent β-arrestin-mediated internalization. nih.gov In fact, its binding stabilizes a receptor conformation that is resistant to agonist-induced internalization. nih.govnih.gov Some in vitro studies have observed that exposure of activated T-cells to the compound can lead to an increase in the density of CCR5 on the cell surface, which is the opposite effect of an agonist that causes receptor downregulation. researchgate.netnih.gov

While antagonists like this compound block internalization, it is noteworthy that an alternative therapeutic strategy involves using CCR5 agonists to induce profound and sustained receptor internalization, thereby sequestering the receptor from the cell surface. nih.gov This highlights the different modalities by which CCR5 function can be modulated. Studies have also shown that the presence of this compound after agonist-induced internalization can interfere with receptor recycling back to the plasma membrane. biorxiv.org

Table 2: Effects of Maraviroc on CCR5 Receptor Surface Expression (In Vitro)

Experimental ConditionCell TypeObserved Effect on CCR5 Surface LevelsReference
Maraviroc TreatmentActivated T-cellsIncreased Expression researchgate.netnih.gov
Agonist (e.g., RANTES) TreatmentVariousDecreased Expression (Internalization) nih.gov
Maraviroc Treatment (alone)HEK-293No significant effect on internalization nih.gov

Structure Activity Relationship Sar Investigations of 4 Chloro Maraviroc and Its Derivatives

Analysis of Lipophilic and Hydrophobic Interactions within the Binding Pocket

Maraviroc (B1676071) and its analogues bind to a predominantly lipophilic and hydrophobic pocket within the transmembrane (TM) domains of the CCR5 receptor. nih.govresearchgate.net This binding site is distinct from the recognition sites for endogenous chemokines. nih.gov The interaction is characterized by extensive hydrophobic contacts between the drug molecule and key amino acid residues. researchgate.net

Key Residues in the CCR5 Binding Pocket Involved in Hydrophobic Interactions with Maraviroc Analogues
ResidueLocationInteraction Type
TYR37TM1Hydrophobic
TYR89TM2Hydrophobic
TYR108TM3Hydrophobic
PHE109TM3Hydrophobic
TRP248TM6Hydrophobic
GLU283TM7Hydrophobic/Electrostatic
MET287TM7Hydrophobic

Contributions of Specific Functional Groups to Antagonistic Activity

The antagonistic activity of Maraviroc and its derivatives is a result of the concerted action of several key functional groups that mediate specific interactions with the CCR5 receptor.

The 4,4-difluorocyclohexanecarbonyl group is a critical component for maintaining the antagonistic activity of Maraviroc. nih.gov This moiety contributes to the necessary steric bulk and lipophilicity required for optimal fitting within the binding pocket. nih.gov SAR studies that involved modifications of the amide substituent highlighted the importance of this lipophilic interaction. nih.gov The substitution of a cyclobutyl amide with a 4,4-difluorocyclohexyl group was a key optimization step in the discovery of Maraviroc, which also helped to reduce affinity for the hERG channel. nih.gov

A crucial interaction for the binding of many CCR5 antagonists, including Maraviroc, is the formation of a salt bridge between a basic nitrogen atom in the ligand and the acidic residue Glutamic acid 283 (Glu283) in transmembrane helix 7 of the CCR5 receptor. nih.govnih.gov In Maraviroc, the nitrogen of the tropane (B1204802) group is likely protonated at physiological pH, allowing it to engage in this strong electrostatic interaction with Glu283. nih.gov The importance of this salt bridge is highlighted by the fact that, with the exception of TAK-779, all major classes of small-molecule CCR5 antagonists demonstrate a strong interaction with Glu283 via their central basic nitrogen. nih.gov This interaction is considered a key anchor point for these ligands within the binding pocket.

The nature of the heterocyclic aryl groups in Maraviroc analogues can significantly influence their antagonistic activity. nih.gov The 1,2,4-triazole (B32235) moiety in Maraviroc, for instance, is directed away from the extracellular domains of the receptor upon binding. nih.gov SAR studies have shown that different heterocyclic aryl groups can lead to significant variations in activity, indicating that this part of the molecule is involved in specific interactions that fine-tune the binding affinity and efficacy. nih.gov The phenyl group of Maraviroc also contributes to binding through hydrophobic interactions with several residues in the pocket, including Y108, F109, F112, W248, and Y251. nih.gov

Impact of Functional Groups on Maraviroc Activity
Functional GroupKey InteractionImpact on Activity
4,4-DifluorocyclohexanecarbonylLipophilic/Hydrophobic InteractionsEssential for maintaining antagonistic activity
Basic Nitrogen (Tropane)Salt-Bridge with Glu283Crucial for high-affinity binding
Triazole and Phenyl GroupsHydrophobic and Specific InteractionsModulates binding affinity and overall potency

Stereochemical Effects on Molecular Interaction and Biological Outcome

The stereochemistry of Maraviroc and its analogues plays a definitive role in their biological activity. Early SAR studies on precursors to Maraviroc established that the (S)-enantiomer of a cyclobutyl amide analogue was the active isomer. nih.gov This highlights the stereospecific nature of the interaction between the ligand and the CCR5 binding pocket. The precise three-dimensional arrangement of the functional groups is critical for achieving the optimal contacts required for high-affinity binding and potent antagonism. The presence of fluorine in related structures, such as in fluorinated pyrrolidines, is known to significantly influence stereochemical behavior and molecular properties through effects on polarity and intermolecular interactions. beilstein-journals.org This underscores the principle that subtle changes in stereochemistry can have profound effects on the biological outcome of a drug molecule.

Scaffold Hopping and Bioisosteric Replacements for Potency and Specificity

In the field of medicinal chemistry, scaffold hopping and bioisosteric replacement are crucial strategies for optimizing lead compounds to enhance potency, improve pharmacokinetic profiles, and secure novel intellectual property. encyclopedia.pubresearchgate.net These techniques involve modifying the core molecular structure (the scaffold) or replacing specific functional groups with others that have similar physical or chemical properties, respectively. cambridgemedchemconsulting.comnih.gov The development of Maraviroc and its analogues has seen extensive use of these strategies to refine its function as a C-C chemokine receptor type 5 (CCR5) antagonist. nih.govmonash.edu

Scaffold Hopping of the Bicyclic Core

A key structural feature of Maraviroc is its tropane moiety (an 8-azabicyclo[3.2.1]octane system), which plays a significant role in orienting the pharmacophore elements for optimal interaction with the CCR5 receptor. nih.gov Researchers have explored replacing this rigid bicyclic system with alternative scaffolds to investigate the impact on antiviral activity and other properties.

One notable example involved replacing the azabicyclooctane moiety with diazabicyclooctane and diazabicyclononane structures. nih.gov The resulting diazabicyclooctane analogue demonstrated biological activity comparable to Maraviroc, whereas the slightly larger diazabicyclononane derivative was found to be significantly less active. nih.gov This suggests that while the core scaffold can be modified, the size and conformational properties of the bicyclic system are critical for maintaining high inhibitory power. nih.gov

Further investigations involved replacing the tropane core with a simpler piperidine (B6355638) ring that featured a branched N-substituent. nih.gov This modification led to a new class of CCR5 antagonists. For instance, analogues incorporating 1,3,4-triazoles at the 4-position of the piperidine ring exhibited good whole-cell antiviral activity and metabolic stability. nih.gov

Another approach utilized fragment assembly based on the structures of Maraviroc and other identified CCR5 inhibitors. researchgate.net This strategy led to the discovery of novel scaffolds, such as those incorporating a 4,4-difluorocyclohexanecarbonyl group, which proved important for maintaining antagonistic activity. researchgate.net While these specific compounds did not surpass the potency of Maraviroc, they provided new scaffolds for the development of second-generation CCR5 antagonists. nih.govresearchgate.net

Table 1: Effect of Scaffold Hopping on Antiviral Activity
CompoundCore ScaffoldActivity (IC90, µM)
Maraviroc (1)Azabicyclooctane0.21
Analogue (2)Diazabicyclooctane0.48
Analogue (3)Diazabicyclononane1.57

Bioisosteric Replacements for Amide Substituents

Bioisosteric replacement has been instrumental in fine-tuning the properties of Maraviroc analogues. Early structure-activity relationship studies focused on the amide substituent, revealing its interaction with a lipophilic binding site in the CCR5 receptor. nih.gov The cyclobutyl amide analogue was identified as a highly potent variant in its series. nih.gov

However, a significant challenge in the development program was mitigating off-target effects, particularly activity at the hERG ion channel, which can pose a risk of cardiac toxicity. To address this, bioisosteric replacement of the cyclobutyl amide was explored. nih.gov The introduction of a 4,4-difluorocyclohexyl group proved to be a pivotal discovery. This group, due to the steric bulk of the cyclohexyl ring and the dipole created by the difluoro moiety, showed no affinity for the hERG channel while maintaining potent antiviral activity. This modification was ultimately incorporated into the final structure of Maraviroc. nih.gov

Table 2: Bioisosteric Replacement on Piperidine Core and Antiviral Activity
CompoundKey FeatureBinding Inhibition (IC50, nM)Replication Inhibition (IC50, nM)
13Piperidine with 1,3,4-triazole55
14Piperidine with 1,3,4-triazole524

These examples of scaffold hopping and bioisosteric replacement highlight the rational, iterative process of drug design. By systematically altering the core structure and peripheral functional groups of early lead compounds, researchers were able to develop potent and specific CCR5 antagonists like Maraviroc, navigating challenges such as off-target effects to produce a viable therapeutic agent. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches

Homology Modeling of the CCR5 Receptor and Ligand Binding Sites

Prior to the experimental determination of the CCR5 structure, homology modeling was a primary tool for creating three-dimensional models of the receptor. mdpi.comnih.govnih.gov These models were typically built using the crystal structures of related G-protein coupled receptors (GPCRs), such as bovine rhodopsin or the CXCR4 receptor, as templates. mdpi.comnih.govnih.govnih.gov The process involves aligning the amino acid sequence of CCR5 with that of the template structure to predict its three-dimensional fold. mdpi.com

These homology models were crucial for early-stage virtual screening and docking studies aimed at identifying novel CCR5 antagonists. mdpi.comnih.gov They provided the first structural hypotheses about the ligand-binding pocket, suggesting that Maraviroc (B1676071) and its analogs bind within a transmembrane cavity. nih.govnih.gov The binding site is generally described as being located in the extracellular portion of the transmembrane (TM) bundle, divided into a minor pocket (TMS1) involving residues from TM1, TM2, and TM7, and a major pocket (TMS2) formed by TMs 3-7. acs.org The publication of the crystal structure of CCR5 in complex with Maraviroc (PDB ID: 4MBS) in 2013 provided a significant advancement, offering a more accurate template for subsequent modeling and simulation studies. nih.govacs.orgscirp.orgfortunejournals.comnih.gov

Molecular Docking Simulations for Ligand-Receptor Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been extensively used to study the interaction of Maraviroc and its analogs, including 4-Chloro Maraviroc, with the CCR5 receptor. acs.orgscirp.orgnih.govresearchgate.net

Validation of Docking Protocols

To ensure the reliability of docking simulations, the protocols are typically validated. acs.orgfortunejournals.com A common validation method involves redocking the co-crystallized ligand (Maraviroc) back into the binding site of the CCR5 crystal structure (PDB ID: 4MBS). acs.orgfortunejournals.com A successful validation is indicated by a low root-mean-square deviation (RMSD) between the docked pose and the experimentally determined position of the ligand. acs.org For instance, one study reported an RMSD value of 0.52 Å for the best-ranking pose of Maraviroc, confirming the accuracy of their docking protocol. acs.org Another approach to validation involves using the docking protocol to screen a library of known active and inactive compounds to assess its ability to distinguish between them, thereby reducing the rate of false positives. acs.orgnih.gov

Identification of Key Interacting Residues

Molecular docking simulations have been instrumental in identifying the key amino acid residues within the CCR5 binding pocket that interact with Maraviroc and its derivatives. acs.orgnih.govmdpi.com These studies consistently highlight the importance of a salt bridge formation between the protonated nitrogen of the ligand's tropane (B1204802) group and the acidic residue Glutamic acid 283 (Glu283) in the seventh transmembrane helix (TM7). acs.orgnih.gov

Other crucial interactions include hydrogen bonds and hydrophobic contacts. For example, the carboxamide nitrogen of Maraviroc is predicted to form a hydrogen bond with Tyrosine 251 (Tyr251). nih.gov The phenyl group of the ligand extends deep into a hydrophobic pocket, interacting with several aromatic residues, including Tyrosine 108 (Tyr108), Phenylalanine 109 (Phe109), Phenylalanine 112 (Phe112), Tryptophan 248 (Trp248), and Tyr251. nih.gov The triazole and cyclohexane (B81311) groups also fit into smaller hydrophobic subpockets. nih.gov Mutagenesis studies have confirmed the importance of many of these residues for ligand binding. nih.gov

Table 1: Key Interacting Residues in the CCR5-Maraviroc Complex

Interacting Residue Type of Interaction Reference
Glu283 Salt Bridge acs.orgnih.gov
Tyr251 Hydrogen Bond, Hydrophobic nih.gov
Tyr37 Hydrogen Bond nih.govrsc.org
Thr195 Hydrogen Bond nih.gov
Thr259 Hydrogen Bond nih.gov
Tyr108 Hydrophobic nih.gov
Phe109 Hydrophobic nih.gov
Phe112 Hydrophobic nih.gov
Trp248 Hydrophobic nih.gov
Trp86 Hydrophobic acs.orgnih.gov

Molecular Dynamics (MD) Simulations to Elucidate Conformational Changes and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of the interaction over time. scirp.orgnih.govbiorxiv.org These simulations are crucial for understanding how the binding of a ligand like this compound can induce and stabilize specific conformations of the CCR5 receptor.

Analysis of Ligand-Induced Receptor Dynamics

MD simulations have revealed that the binding of Maraviroc stabilizes an inactive conformation of the CCR5 receptor. nih.govbiorxiv.org This is evidenced by the conformation of highly conserved residues like Trp248, which are known to be involved in the activation of class A GPCRs. nih.gov The phenyl group of Maraviroc forms a hydrophobic interaction with Trp248, preventing the conformational changes associated with receptor activation. nih.gov

Studies have also investigated the flexibility of different parts of the ligand within the binding pocket. For instance, accelerated MD simulations have suggested that the carboxamide moiety of Maraviroc is more flexible than the tropane group. rsc.org Furthermore, single-molecule imaging studies have shown that different ligands can stabilize distinct conformational and oligomeric states of CCR5 at the cell surface, with inverse agonists like Maraviroc showing opposite effects on receptor mobility compared to agonists. biorxiv.org The dimerization of the receptor has also been shown to impact its dynamics and response to ligand binding. biorxiv.org

Assessment of Binding Free Energy Calculations

Binding free energy calculations, often performed using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity between a ligand and a receptor. scirp.orgnih.gov These calculations can be used to compare the binding affinities of different compounds and to identify the key energetic contributions to binding.

Studies have shown that for Maraviroc and its analogs, van der Waals interactions and nonpolar solvation energy are the primary driving forces for binding, while electrostatic interactions also contribute significantly. scirp.org Negative binding free energy values indicate a thermodynamically favorable interaction. scirp.org By decomposing the total binding free energy into contributions from individual residues, these analyses can further highlight the importance of specific interactions, such as those with hydrophobic residues like Trp86 and Tyr108. mdpi.com

Table 2: Example of Binding Free Energy Components for a CCR5 Inhibitor

Energy Component Value (kcal/mol)
Van der Waals Energy -95.0 to -110.0
Electrostatic Energy -20.0 to -40.0
Polar Solvation Energy +50.0 to +70.0
Nonpolar Solvation Energy -10.0 to -15.0
Total Binding Free Energy -70.0 to -95.0

Note: These are representative values based on published studies and can vary depending on the specific compound and calculation method. scirp.org

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach is instrumental in designing novel ligands and screening large compound libraries for potential hits. Both ligand-based and structure-based methods have been extensively applied to CCR5 antagonists related to Maraviroc. mdpi.comscirp.orgscirp.org

Ligand-based pharmacophore models are developed from a set of active molecules, particularly when a high-resolution structure of the biological target is unavailable. biointerfaceresearch.com For CCR5 antagonists, researchers have generated numerous models using diverse sets of known inhibitors, including Maraviroc analogs. researchgate.netresearchgate.net

One study developed predictive pharmacophore models from a large series of piperidine- and piperazine-based CCR5 antagonists. nih.gov The most predictive model, Hypothesis 1, was generated from a training set of 25 compounds with inhibitory activity (Ki) ranging from 0.1 to 1300 nM. nih.govacs.org This model consisted of five key features: two hydrogen bond acceptors and three hydrophobic regions. nih.gov It demonstrated high predictive power with a correlation coefficient (r) of 0.920 and was validated using a test set of 78 molecules, correctly classifying them as active or inactive. nih.govacs.org

Another investigation focusing on 41 Maraviroc analogs resulted in ten pharmacophore hypotheses. researchgate.netresearchgate.net The top-ranked model, AADPR.356, featured two hydrogen bond acceptors, one hydrogen bond donor, one positively charged group, and one aromatic ring. researchgate.net In a separate study, a five-point hypothesis (HHPRR) with two hydrophobic features, one positively ionizable group, and two aromatic rings was generated. researchgate.net

The validity of these models is often confirmed through rigorous statistical evaluation, including the use of decoy sets and calculating metrics like the Güner-Henry (GH) score and Enrichment Factor (EF). For instance, a model used to screen for novel CCR5 inhibitors effectively mapped 95% of active compounds from a decoy set, yielding an excellent GH score of 0.77 and an EF of 10.07. nih.gov These validated models serve as powerful 3D queries for virtual screening of chemical databases to find new potential CCR5 inhibitors. nih.govnih.gov

Table 1: Examples of Ligand-Based Pharmacophore Models for CCR5 Antagonists This table is interactive. You can sort and filter the data.

Hypothesis/Model Name Key Pharmacophoric Features Validation Metrics Compound Set Used
Hypothesis 1 2 Hydrogen Bond Acceptors, 3 Hydrophobic Correlation (r) = 0.920 nih.gov Piperidine- and piperazine-based antagonists nih.gov
AADPR.356 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Positively Charged Group, 1 Aromatic Ring researchgate.net N/A 41 Maraviroc analogs researchgate.net
HHPRR 2 Hydrophobic, 1 Positively Ionizable, 2 Aromatic Rings researchgate.net N/A Hydroxypiperidine derivatives researchgate.net
Hypo1 N/A GH Score = 0.77, EF = 10.07 nih.gov Active CCR5 inhibitors from literature nih.gov
'Y shape' model 1 Basic Center, 3 Hydrophobic Domains, 1 Amide Linker researchgate.net N/A Based on Maraviroc and TAK-220 structures researchgate.net

The publication of the high-resolution crystal structure of CCR5 in complex with Maraviroc (PDB ID: 4MBS) was a pivotal moment, enabling precise structure-based drug design. scirp.orgscirp.org Structure-based pharmacophore models are derived directly from the interactions observed between a ligand and its receptor's binding site. scirp.org This approach offers advantages in its precision and ability to identify structurally novel ligands. scirp.orgscirp.org

In one such study, a structure-based pharmacophore model was built from a CCR5-inhibitor complex. scirp.org The resulting model, Model_1, consisted of four features: two hydrophobic features and two hydrogen bond acceptors. scirp.org This model was subsequently used to screen the National Cancer Institute (NCI) database to find novel CCR5 inhibitors. scirp.org

Another study generated an E-pharmacophore model from the docked complex of Cenicriviroc (CVC) with the CCR5 receptor. fortunejournals.com This process yielded a seven-feature pharmacophore map (AHHRRRR) comprising one hydrogen bond acceptor, one hydrophobic feature, and four aromatic ring features. fortunejournals.com By comparing and merging pharmacophore models derived from both CCR5 and the related CCR2 receptor, researchers aimed to design potent dual antagonists. fortunejournals.com

These structure-based models leverage the detailed atomic coordinates of the binding pocket, including information about excluded volumes, to create highly specific search queries for virtual screening campaigns. scirp.orgfortunejournals.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the potency of newly designed molecules and for understanding the physicochemical properties that govern their efficacy. researchgate.net

For CCR5 antagonists, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. researchgate.net These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine their influence on biological activity.

One comprehensive 3D-QSAR study was performed on a series of Maraviroc analogs. researchgate.net The resulting models showed excellent statistical robustness and predictive power. researchgate.net

The CoMFA model yielded a cross-validated q² of 0.805, a non-cross-validated R² of 0.983, and a predictive R² (R²pred) of 0.881. researchgate.net

The CoMSIA model produced a q² of 0.762, an R² of 0.935, and an R²pred of 0.690. researchgate.net

These models provided contour maps that visually represent how different structural modifications might impact antagonist activity. For example, the analysis might indicate that bulky, electron-withdrawing groups in a specific region could enhance binding affinity, guiding the rational design of compounds like this compound. researchgate.net

In another integrated computational study, a validated 3D-QSAR model for a set of CCR5 inhibitors showed a high cross-validated r² (q²) of 0.84 and a non-cross-validated r² of 0.941. mdpi.comresearchgate.net Such statistically significant models provide confidence in their ability to predict the activity of novel compounds and help prioritize which derivatives to synthesize and test in the lab. mdpi.comnih.gov A QSAR analysis on a series of N-(5-(1-benzylpiperidin-4-yl)-2-hydroxyphenyl)formamide derivatives also produced a statistically significant model with a high correlation coefficient (r² = 0.865). atlantis-press.com

Table 2: Statistical Results from QSAR Studies on CCR5 Antagonists This table is interactive. You can sort and filter the data.

QSAR Model Type Compound Series q² (Cross-validated r²) R² (Non-cross-validated r²) R²pred (Predictive r²)
CoMFA Maraviroc Analogs researchgate.net 0.805 researchgate.net 0.983 researchgate.net 0.881 researchgate.net
CoMSIA Maraviroc Analogs researchgate.net 0.762 researchgate.net 0.935 researchgate.net 0.690 researchgate.net
3D-QSAR CCR5 Inhibitors mdpi.com 0.84 mdpi.comresearchgate.net 0.941 mdpi.comresearchgate.net N/A
QSAR N-(5-(1-benzylpiperidin-4-yl)-2-hydroxyphenyl)formamide derivatives atlantis-press.com 0.997 atlantis-press.com 0.865 atlantis-press.com N/A

Based on a comprehensive search of publicly available scientific literature, there is no research data available for the specific compound "this compound" that would allow for the creation of the requested article. The detailed outline provided requires specific preclinical data on antiviral activity, receptor binding, and functional assays, none of which have been published for this particular chemical entity.

"this compound" is identified as a chemical compound, sometimes listed as an impurity or derivative of Maraviroc, with the CAS Number 1391048-05-7. However, its biological activity, particularly in the context of HIV-1 entry inhibition and CCR5 antagonism, has not been characterized in peer-reviewed research.

The extensive body of available research focuses exclusively on the approved drug Maraviroc . This research covers all the topics listed in the provided outline, from its mechanism of action as a CCR5 antagonist to its specific in vitro and in vivo preclinical characterization.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" due to the absence of the required scientific information. Any attempt to do so would not be based on factual, verifiable data.

Preclinical Biological Characterization: in Vitro and in Vivo Research Mechanistic Focus

Mechanistic In Vivo Studies in Animal Models

Mechanistic in vivo studies in various animal models have been instrumental in elucidating the biological effects of Maraviroc (B1676071) beyond its well-known role in HIV therapy. These studies have focused on its impact on inflammatory responses, receptor modulation in different tissues, and its interplay with other significant biological pathways.

Investigation of Inflammatory Pathways and Cytokine Production

In animal models of trauma-hemorrhage, Maraviroc administration has been shown to significantly attenuate the production of pro-inflammatory mediators. nih.gov This modulation of the inflammatory cascade is a key aspect of its mechanistic action. Studies in models of chronic liver disease have also highlighted Maraviroc's ability to reduce levels of chemokines, which are crucial signaling proteins that drive inflammation. plos.org Furthermore, research in mouse models of hepatocellular carcinoma demonstrated that Maraviroc treatment led to lower levels of liver injury markers and chemokines. plos.org In a rat model of trauma-hemorrhage, Maraviroc decreased hepatic levels of Interleukin-6 (IL-6), a key pro-inflammatory cytokine. nih.gov

The anti-inflammatory properties of Maraviroc are further supported by findings that show a reduction in various inflammatory biomarkers. nih.gov In HIV-infected patient studies, which provide insights into its in vivo effects, Maraviroc was associated with a decrease in certain markers of immune activation and inflammation. nih.gov

Table 1: Effect of Maraviroc on Inflammatory Cytokines and Markers in In Vivo and Related Models
Cytokine/MarkerAnimal Model/Study ContextObserved EffectReference
Pro-inflammatory MediatorsRat Trauma-Hemorrhage ModelDecreased Production nih.gov
ChemokinesMouse Chronic Liver Disease ModelReduced Levels plos.org
Interleukin-6 (IL-6)Rat Trauma-Hemorrhage ModelDecreased Hepatic Levels nih.gov
Inflammatory BiomarkersPilot study in HIV-positive patientsGeneral Decrease nih.gov
Markers of Immune ActivationStudy in HIV-infected patientsModest, early decreases nih.gov

CCR5 Receptor Modulation in Specific Tissues

Maraviroc functions as a C-C chemokine receptor type 5 (CCR5) antagonist. nih.gov Its mechanism of action involves binding to the CCR5 receptor on the surface of host cells, which induces a conformational change in the receptor. This allosteric modulation prevents the interaction of the receptor with its natural ligands. nih.gov

In a mouse model of diet-induced hepatocellular carcinoma, Maraviroc treatment was shown to interfere with the CCR5-mediated activation of hepatic stellate cells (HSCs). plos.org Activated HSCs express CCR5, and their activation is a key driver of liver fibrosis. By blocking this receptor, Maraviroc was able to inhibit HSC activation and subsequently reduce liver fibrosis and tumor progression. plos.org This demonstrates a tissue-specific modulation of CCR5 signaling in the liver.

Table 2: Tissue-Specific CCR5 Receptor Modulation by Maraviroc in Animal Models
TissueCell TypeEffect of MaravirocConsequenceReference
LiverHepatic Stellate Cells (HSCs)Antagonism of CCR5Inhibition of HSC activation, reduction of liver fibrosis plos.org

Interactions with Other Biological Pathways (e.g., PPARγ-dependent pathway)

Research has indicated that the beneficial effects of Maraviroc in certain pathological conditions are mediated through its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. nih.gov PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation. nih.gov

In a rat model of trauma-hemorrhage, the hepatoprotective effects of Maraviroc were found to be dependent on the PPARγ pathway. nih.gov Maraviroc administration activated hepatic PPARγ, and the salutary effects of the drug were abolished when co-administered with a PPARγ antagonist. nih.gov This suggests that Maraviroc's anti-inflammatory and protective effects in the liver are, at least in part, mediated through the activation of PPARγ. nih.gov It is important to note that in vitro studies on human adipocytes showed no change in PPARγ mRNA levels following Maraviroc treatment, indicating that the interaction may be tissue- or context-specific. nih.gov

Table 3: Interaction of Maraviroc with the PPARγ-Dependent Pathway in an In Vivo Model
Animal ModelOrganObserved InteractionMechanistic ImplicationReference
Rat Trauma-Hemorrhage ModelLiverActivation of hepatic PPARγMaraviroc-mediated hepatoprotection is partly dependent on the PPARγ pathway nih.gov

Future Research Directions and Translational Potential for Novel Ccr5 Antagonists

Design of Next-Generation CCR5 Antagonists with Modified Scaffolds

The quest for new CCR5 antagonists with enhanced properties often involves modifying existing successful scaffolds like that of Maraviroc (B1676071). nih.gov The core idea is to retain the beneficial features while improving aspects like potency, bioavailability, and safety profile. nih.govnih.gov

One approach involves creating analogues by altering specific moieties of the lead compound. For instance, the replacement of the tropane (B1204802) core in Maraviroc with a piperidine (B6355638) ring carrying a branched N-substituent has yielded a new class of CCR5 antagonists. nih.gov Similarly, diazabicyclo analogues of Maraviroc have been synthesized and tested, with some derivatives maintaining significant activity. nih.govrsc.org These modifications aim to explore new chemical space and identify novel scaffolds that could lead to second-generation CCR5 antagonists. nih.govresearchgate.netmdpi.comresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this process. For example, it was found that a 4,4-difluorocyclohexanecarbonyl group is important for maintaining the antagonistic activity of certain Maraviroc-hybrid molecules. nih.govmdpi.com Such insights guide the rational design of new compounds. The development of Maraviroc itself involved the synthesis of nearly 1,000 analogues to identify the optimal candidate. nih.gov

The table below summarizes some of the modifications made to the Maraviroc scaffold and the resulting impact on activity.

ModificationResulting Analogue ClassKey Findings
Replacement of tropane core with N-substituted piperidinePiperidine analoguesShowed good whole-cell antiviral activity and metabolic stability. nih.gov
Replacement of azabicyclooctane with diazabicyclooctane/diazabicyclononaneDiazabicyclo analoguesThe diazabicyclooctane derivative maintained significant activity. nih.govrsc.org
Fragment assembly based on Maraviroc and other hitsMaraviroc-hybrid moleculesThe 4,4-difluorocyclohexanecarbonyl group was found to be important for activity. nih.govmdpi.com

Exploration of Allosteric Modulators with Distinct Binding Modes

CCR5 antagonists like Maraviroc are allosteric modulators, meaning they bind to a site on the receptor different from the one used by its natural ligands (chemokines). nih.govelifesciences.orgnih.gov This allosteric binding prevents the conformational changes in CCR5 necessary for viral entry. asm.org The binding site for these small molecule antagonists is located in a hydrophobic cavity within the transmembrane domains of the receptor. nih.gov

Future research will focus on identifying allosteric modulators with distinct binding modes. This could lead to compounds that can differentiate between the binding of various chemokines or antibodies to CCR5. nih.gov Some allosteric modulators have been shown to block the binding of one chemokine (CCL3) while not affecting another (CCL5). elifesciences.org This selectivity could be advantageous in therapeutic applications where only a specific signaling pathway needs to be inhibited.

The exploration of different binding pockets, such as the major and minor binding pockets within the transmembrane domain, is an active area of research. nih.gov Some antagonists may bind exclusively to one of these pockets, offering a different mode of allosteric inhibition. universiteitleiden.nl There is also evidence suggesting the existence of an allosteric binding site on the intracellular side of the receptor. universiteitleiden.nl

Binding Characteristics of CCR5 Allosteric Modulators
Modulator TypeBinding Site LocationMechanism of ActionPotential Advantage
Maraviroc-likeTransmembrane hydrophobic cavity nih.govPrevents conformational changes for viral entry asm.orgBroad anti-HIV activity
Selective ModulatorsDistinct allosteric sitesDifferentially affects binding of various chemokines elifesciences.orgTargeted inhibition of specific pathways
Intracellular ModulatorsIntracellular domain universiteitleiden.nlNovel mechanism of actionPotential to overcome resistance to existing antagonists

Application of Computational Tools for De Novo Design and Lead Optimization

Computational tools are becoming indispensable in the design and optimization of novel CCR5 antagonists. nih.gov Techniques like homology modeling, virtual screening, and molecular dynamics (MD) simulations are used to predict the binding of new compounds to the CCR5 receptor. nih.govnih.govresearchgate.net

De Novo Design: This approach involves designing novel compounds from scratch rather than screening existing libraries. nih.gov Structure generators are used to explore the vast chemical space and propose molecules that are predicted to have high activity and favorable properties. nih.gov

Lead Optimization: Computational methods can guide the modification of lead compounds to improve their potency and reduce off-target effects. For example, in the early development of CCR5 antagonists, modeling was used to replace a chemical group associated with inhibition of a key metabolic enzyme, thus avoiding potential drug-drug interactions. nih.gov

Virtual Screening: This technique allows for the rapid screening of large compound libraries to identify potential hits. nih.gov Structure-based virtual screening, combined with other assays, has been used to identify novel small molecule CCR5 antagonists. mdpi.com

Molecular Dynamics Simulations: MD simulations provide insights into the dynamic interactions between a ligand and the receptor, helping to understand the stability of the complex and the key residues involved in binding. nih.govresearchgate.netscirp.org

These computational approaches have been successfully applied to identify promising CCR5 inhibitors with enhanced docking profiles compared to existing drugs. researchgate.net

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To better understand the mechanism of action of novel CCR5 antagonists, advanced in vitro and ex vivo models are essential. These models allow for detailed studies of how these compounds interact with the receptor and inhibit its function.

In Vitro Bioassays: These are the initial step in assessing the activity of small-molecule CCR5 antagonists. nih.gov Radioligand binding assays, for instance, measure the ability of a compound to displace a labeled chemokine from the receptor. nih.gov Cell-based fusion assays are used to determine the antiviral properties of the compounds. nih.gov

Chimeric Receptors: The use of chimeric receptors, such as a CCR2/CCR5 chimera, can help to identify the specific domains of the receptor that are important for the binding of allosteric antagonists. universiteitleiden.nlnih.gov

Ex Vivo Models: Studies using primary human cells, such as peripheral blood mononuclear cells (PBMCs), provide a more physiologically relevant system to evaluate the efficacy of CCR5 antagonists. nih.gov These models can also be used to study the effect of these compounds on the migration of immune cells. nih.gov

The development of these models is crucial for elucidating the complex interactions between CCR5 antagonists, the receptor, and its natural ligands, and for predicting their effects in a living organism.

Investigation of CCR5 in Novel Biological Contexts (e.g., non-infectious disease pathways, at a molecular level)

While the primary application of CCR5 antagonists has been in HIV treatment, there is growing evidence for the involvement of CCR5 in a variety of other diseases. frontiersin.orgredalyc.orgfrontiersin.org This opens up new therapeutic opportunities for CCR5 blockade.

Cancer: CCR5 is expressed on various types of cancer cells and is implicated in tumor progression and metastasis. aacrjournals.orgmdpi.commdpi.com The CCR5/CCL5 axis plays a role in the tumor microenvironment, promoting immune evasion and resistance to therapy. mdpi.com Clinical trials are underway to investigate the use of CCR5 inhibitors, in combination with other drugs, for the treatment of cancers such as breast and colon cancer. aacrjournals.org

Inflammatory Diseases: CCR5 plays a vital role in the inflammatory response by directing immune cells to sites of inflammation. frontiersin.orgmdpi.com This has led to the investigation of CCR5 antagonists for the treatment of inflammatory conditions like rheumatoid arthritis and multiple sclerosis. thermofisher.comqiagen.comnih.gov

Other Pathologies: The role of CCR5 is also being explored in other contexts, including atherosclerosis and inflammatory bowel disease. frontiersin.org

At a molecular level, CCR5 signaling involves the activation of various intracellular pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. thermofisher.comqiagen.com Understanding how CCR5 antagonists modulate these pathways in different disease contexts is a key area for future research.

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic (PK) properties of 4-Chloro Maraviroc, and how do drug interactions influence its disposition?

  • Methodological Answer : this compound exhibits rapid absorption (peak concentrations at 0.5–4 h post-dose) and a terminal half-life of 14–18 h. Its bioavailability is reduced by 33% with high-fat meals, though clinical relevance depends on concomitant drugs. As a CYP3A4/P-gp substrate, co-administration with inhibitors (e.g., ritonavir-boosted protease inhibitors) increases exposure up to 10-fold, necessitating dose adjustments. Conversely, CYP3A4 inducers (e.g., efavirenz) reduce AUC by 45%, requiring dose doubling. Renal clearance accounts for 20% of total elimination, unaffected by tenofovir or co-trimoxazole . PK modeling in healthy subjects confirms linear disposition, critical for extrapolating sparse clinical trial data .

Q. How can researchers quantify this compound in biological samples with high sensitivity?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with weighted quadratic regression for calibration curves. Monitor the [M+H]+ ion and its 13C isotope to reduce carryover and enhance specificity. Validation should include proficiency testing (e.g., CPQA challenges) and cross-correlation with established methods. This approach achieves a dynamic range suitable for detecting low concentrations in clinical specimens, critical for pharmacokinetic studies .

Q. What experimental protocols are essential for synthesizing and characterizing this compound?

  • Methodological Answer : Follow guidelines for new compound characterization:

  • Synthesis : Optimize reaction conditions (e.g., asymmetric reduction of ethyl 4-chloro acetoacetate) using robust design methods like Taguchi to control variables such as temperature and pH .
  • Characterization : Provide NMR, high-resolution mass spectrometry (HRMS), and HPLC purity data. For novel derivatives, include X-ray crystallography or computational docking to confirm structural identity .

Advanced Research Questions

Q. What molecular mechanisms underlie HIV-1 resistance to this compound, and how can resistance pathways be analyzed?

  • Methodological Answer : Resistance arises via diverse V3-loop mutations in the HIV-1 envelope (Env) protein, reducing CCR5 binding affinity. Use clonal analysis of env genes from virologic failure samples:

  • Amplify and clone env from plasma RNA.
  • Phenotype susceptibility via 293-Affinofile or NP2-CD4/CCR5 cell assays.
  • Genotype V3-loop sequences to identify non-predictable mutational patterns. Cross-resistance to other CCR5 antagonists is rare but requires combinatorial testing .

Q. How can computational models predict this compound’s allosteric binding to CCR5?

  • Methodological Answer : Employ homology modeling based on CXCR4 crystal structures (e.g., PDB 3OE0) to build CCR5 transmembrane cavity models. Dock this compound into predicted binding sites using site-directed mutagenesis (SDM) validation. Key residues (e.g., transmembrane helices 1, 2, 7) are critical for maraviroc’s allosteric inhibition of gp120/CCL3 binding. Molecular dynamics simulations can further assess binding stability .

Q. How should researchers design clinical trials to address heterogeneous responses to this compound?

  • Methodological Answer : Stratify trials by baseline factors (viral tropism, CD4 count, prior drug exposure) and include subgroup analyses. For example:

  • Use Trofile™ assays to confirm CCR5-tropism at screening.
  • Monitor CXCR4 emergence at failure via clonal tropism testing.
  • Adjust for covariates like hepatitis coinfection or OBT (optimized background therapy) potency. Pooled data from MOTIVATE trials demonstrated efficacy across subgroups but highlighted CXCR4 unmasking as a reversible failure mechanism .

Q. What strategies resolve contradictions in PK/PD data across maraviroc studies?

  • Methodological Answer : Apply semi-mechanistic population PK/PD models integrating early-phase data (e.g., IV/oral PK in healthy volunteers) with clinical trial data. Use NONMEM or MONOLIX for parameter estimation, accounting for covariates (e.g., CYP3A4 induction). Sequential modeling (PK → PD) or simultaneous fitting can reconcile discrepancies, particularly in studies with drug-drug interactions .

Methodological Notes

  • Data Contradictions : Address variability in maraviroc exposure by standardizing food intake protocols and controlling for CYP3A4/P-gp modifiers in trial design .
  • Advanced Techniques : Combine in vitro susceptibility assays with in silico docking to map resistance pathways and optimize derivative design .
  • Reporting Standards : Adhere to Beilstein Journal guidelines for experimental reproducibility, including raw data deposition and detailed supplementary methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.